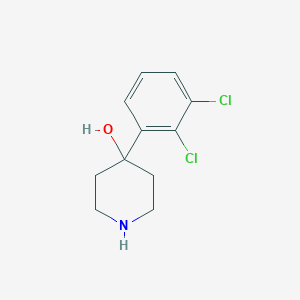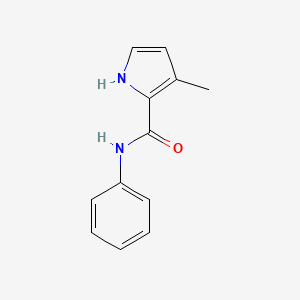
6-methoxy-5-phenyl-3-Pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-5-phenyl-3-Pyridinamine is a heterocyclic compound that features a pyridine ring substituted with methoxy and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-phenyl-3-Pyridinamine typically involves the reaction of appropriate substituted pyridine derivatives with methoxy and phenyl substituents. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenyl group onto the pyridine ring. The methoxy group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methoxy-5-phenyl-3-Pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenated pyridine derivatives can be used with nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-5-phenyl-3-Pyridinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 6-Methoxy-5-phenyl-3-Pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-3-Pyridinamine: Lacks the phenyl group, which may result in different chemical and biological properties.
5-Phenyl-3-Pyridinamine:
6-Methoxy-5-phenyl-2-Pyridinamine: Positional isomer with different substitution pattern, leading to varied properties.
Uniqueness: 6-Methoxy-5-phenyl-3-Pyridinamine is unique due to the specific positioning of the methoxy and phenyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
6-methoxy-5-phenylpyridin-3-amine |
InChI |
InChI=1S/C12H12N2O/c1-15-12-11(7-10(13)8-14-12)9-5-3-2-4-6-9/h2-8H,13H2,1H3 |
InChI-Schlüssel |
CIOLWKPMLHJNBY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=N1)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-ethyl-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8517612.png)


![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B8517640.png)
![4-[N-(2-Methoxyethyl)-N-(methyl)sulphamoyl]aniline](/img/structure/B8517643.png)

